![molecular formula C22H27NO4 B4189491 2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4189491.png)
2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
Overview
Description
2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide, also known as ACPA, is a synthetic compound that has been widely studied for its potential therapeutic applications. ACPA belongs to the class of compounds known as cannabinoids, which are known to interact with the endocannabinoid system in the body.
Mechanism of Action
2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide interacts with the endocannabinoid system in the body, specifically with the CB1 receptor. This interaction results in the activation of the receptor, leading to a decrease in the release of neurotransmitters such as glutamate and substance P. This results in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. 2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide in lab experiments is that it is a synthetic compound, which allows for precise control over the dosage and purity of the compound. However, one limitation is that it is a relatively new compound, and there is still much to be learned about its effects and potential therapeutic applications.
Future Directions
There are several potential future directions for research on 2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide. One area of research could focus on its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of research could focus on its potential use in the treatment of chronic pain and inflammatory conditions such as arthritis. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide and its effects on the endocannabinoid system.
Scientific Research Applications
2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory properties, and has been studied for its potential use in the treatment of chronic pain and inflammatory conditions such as arthritis. 2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
properties
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-25-19-12-13-21(26-2)20(14-19)23-22(24)15-27-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h8-14,16H,3-7,15H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBZFARSPPRUNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclohexylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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